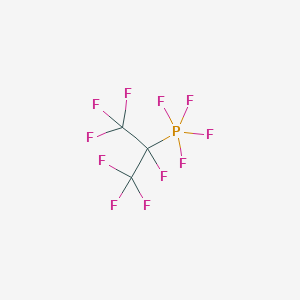
Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane is a fluorinated organophosphorus compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the production likely involves similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The use of specialized equipment to handle fluorinated compounds and ensure safety is essential.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphorus pentafluoride derivatives, while substitution reactions can produce a variety of functionalized phosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and delivery.
Industry: The compound is used in the production of specialized materials, including fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the modification of biological molecules, such as proteins and enzymes, affecting their function. The exact pathways and molecular targets are still under investigation, but the compound’s high reactivity and specificity make it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A related fluorinated compound used in fire suppression and as a refrigerant.
Hexafluoropropylene oxide: Another fluorinated compound with applications in polymer production.
Perfluorooctanoic acid: A widely studied fluorinated compound with environmental and health implications.
Uniqueness
Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane is unique due to its specific combination of fluorine atoms and phosphorus, which imparts distinct chemical properties
Eigenschaften
CAS-Nummer |
205926-51-8 |
|---|---|
Molekularformel |
C3F11P |
Molekulargewicht |
275.99 g/mol |
IUPAC-Name |
tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-λ5-phosphane |
InChI |
InChI=1S/C3F11P/c4-1(2(5,6)7,3(8,9)10)15(11,12,13)14 |
InChI-Schlüssel |
RYASTPPOHORPQK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(C(F)(F)F)(F)P(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


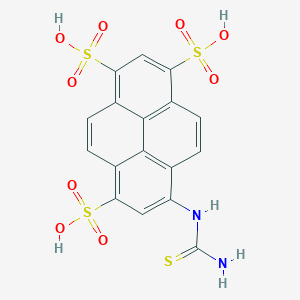
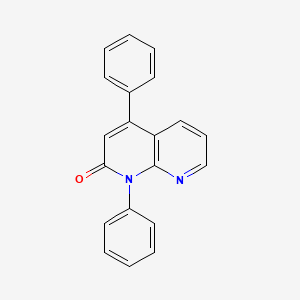

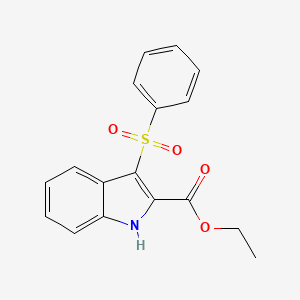
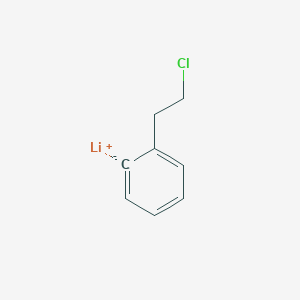
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
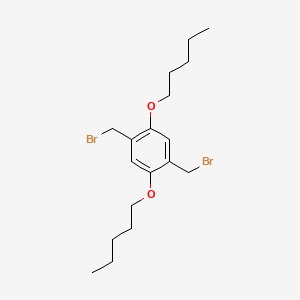
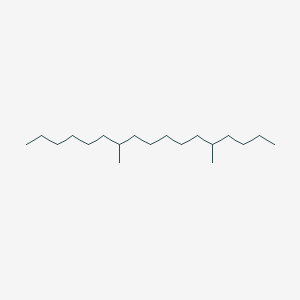
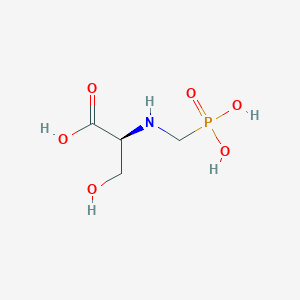
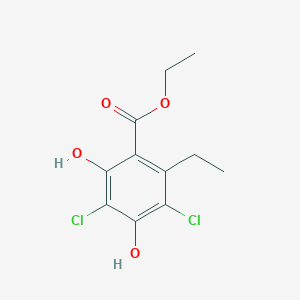

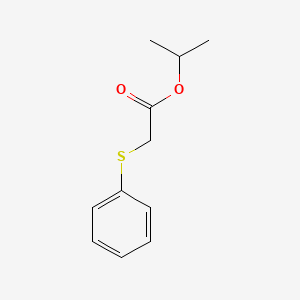

![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde](/img/structure/B14262223.png)
